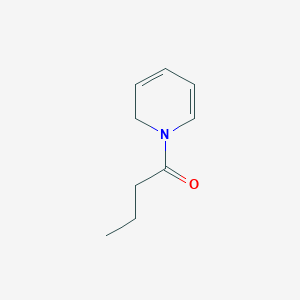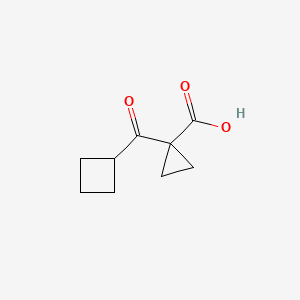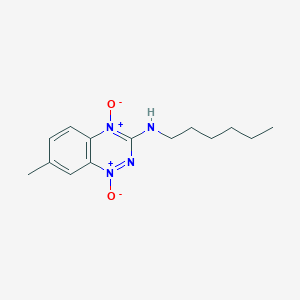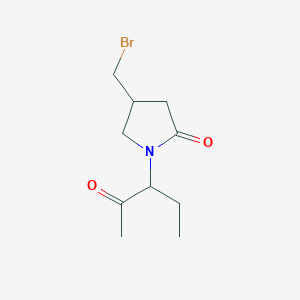
1,2-Dihydropyridine, 1-(1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydropyridine, 1-(1-oxobutyl)- is an organic compound with the molecular formula C9H13NO It is a derivative of dihydropyridine, characterized by the presence of a butanoyl group at the first position of the dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydropyridine, 1-(1-oxobutyl)- typically involves the reaction of a suitable dihydropyridine precursor with a butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Dihydropyridine+Butanoyl chloride→1,2-Dihydropyridine, 1-(1-oxobutyl)-
Industrial Production Methods
Industrial production of 1,2-Dihydropyridine, 1-(1-oxobutyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydropyridine, 1-(1-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound to tetrahydropyridine derivatives.
Substitution: The butanoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl substitution reactions often require the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various acyl-substituted dihydropyridine derivatives.
Scientific Research Applications
1,2-Dihydropyridine, 1-(1-oxobutyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dihydropyridine, 1-(1-oxobutyl)- involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydropyridine, 1-(1-oxopropyl)-
- 1,2-Dihydropyridine, 1-(1-oxohexyl)-
- 1,2-Dihydropyridine, 1-(1-oxooctyl)-
Uniqueness
1,2-Dihydropyridine, 1-(1-oxobutyl)- is unique due to its specific butanoyl substitution, which imparts distinct chemical and physical properties
Properties
CAS No. |
849947-72-4 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(2H-pyridin-1-yl)butan-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-6-9(11)10-7-4-3-5-8-10/h3-5,7H,2,6,8H2,1H3 |
InChI Key |
HNCCQMYKBLNGNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)


![1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene](/img/structure/B14185574.png)








